Probucol-d6: A Technical Guide to Chemical Properties and Stability
Probucol-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol-d6 is the deuterated analog of Probucol, a lipid-lowering agent with potent antioxidant properties. The substitution of six hydrogen atoms with deuterium imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical assays of Probucol.[1] This technical guide provides an in-depth overview of the chemical properties and stability of Probucol-d6, offering critical data and methodologies for researchers and drug development professionals.
Chemical and Physical Properties
While specific experimental data for Probucol-d6 is limited, the following table summarizes the known and predicted physicochemical properties. The data for the non-deuterated form, Probucol, is included as a close proxy, given that deuterium substitution is not expected to significantly alter these fundamental properties.
| Property | Value | Source |
| Chemical Name | 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol-d6 | N/A |
| Molecular Formula | C₃₁H₄₂D₆O₂S₂ | [1] |
| Molecular Weight | 522.88 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 125-128 °C (Probucol) | [2][3] |
| Solubility | Insoluble in water; Soluble in ethanol; Extremely soluble in chloroform (Probucol) | [2] |
| pKa (predicted) | 10.27 ± 0.70 (Probucol) | [2][4] |
| logP (predicted) | 8.92 - 10.57 (Probucol) | [5] |
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of Probucol-d6.
Storage Conditions:
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Store in a well-closed, light-resistant container.
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Recommended storage is at room temperature, away from heat, moisture, and direct light.[6][7]
-
Keep in a dry and well-ventilated place.[8]
Stability Profile:
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General Stability: Probucol is a stable compound under recommended storage conditions.
-
Oxidative Degradation: As a potent antioxidant, Probucol itself is susceptible to oxidation. In the presence of oxidizing agents, it can be converted to a spiroquinone and a diphenoquinone.[9]
-
Formulation Stability: In a study of otic formulations, Probucol microparticles demonstrated good short-term stability, with only about a 10% loss over seven days under specific storage conditions.[10]
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline protocols for key experiments related to the chemical properties and stability of Probucol-d6.
Determination of Lipophilicity (logP) by RP-HPLC
Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is a reliable alternative to the traditional shake-flask method.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 stationary phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate retention.
-
Reference Compounds: A series of compounds with known logP values that span the expected logP of Probucol-d6.
-
-
Sample Preparation:
-
Prepare a stock solution of Probucol-d6 in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
Prepare solutions of the reference compounds in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the reference compounds and Probucol-d6 solutions into the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot a calibration curve of log k versus the known logP values of the reference compounds.
-
Determine the logP of Probucol-d6 by interpolating its log k value on the calibration curve.
-
Stability Indicating Assay by HPLC
Objective: To develop and validate an HPLC method to quantify the degradation of Probucol-d6 under various stress conditions, thus determining its stability profile.
Methodology:
-
Method Development:
-
Develop an HPLC method capable of separating Probucol-d6 from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.
-
-
Forced Degradation Studies:
-
Expose solutions of Probucol-d6 to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by the developed HPLC method.
-
-
Method Validation:
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.
-
-
Long-Term and Accelerated Stability Studies:
-
Store Probucol-d6 under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).
-
Analyze samples at predetermined time points to quantify the amount of Probucol-d6 remaining and any degradation products formed.
-
Visualizations
Experimental Workflow for Stability Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathway of Probucol's Antioxidant and Lipid-Lowering Effects
Caption: Probucol's mechanism of action in lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Probucol | 23288-49-5 [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Probucol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. e-lactancia.org [e-lactancia.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probucol-Ursodeoxycholic Acid Otic Formulations: Stability and In Vitro Assessments for Hearing Loss Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
